molecular formula C24H32N2O7Si B13136908 (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol;(1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol;(1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid

Cat. No.: B13136908
M. Wt: 488.6 g/mol
InChI Key: CTLNSIXJHOCEQJ-TYJGYHLLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature Analysis of Both Component Structures

Compound A :
The IUPAC name (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol follows hierarchical substituent prioritization rules. The parent chain is propane-1,3-diol, with numbering beginning at the hydroxyl-bearing carbon (C1). The 4-nitrophenyl group is attached to C1, while the amino group (-NH2) resides at C2. Stereochemical descriptors (1R,2R) specify the spatial arrangement of hydroxyl and amino groups.

Compound B :
The name (1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid derives from the cyclopentene ring system. The carboxylic acid group at C1 and the hydroxymethyl (-CH2OH) group at C2 are prioritized. The dimethyl(phenyl)silyl substituent at C5 is prefixed with locants to denote its position. The stereodescriptors (1R,5S) define the absolute configuration of chiral centers.

Table 1: IUPAC Nomenclature Breakdown

Compound Parent Structure Substituents Stereochemistry
A Propane-1,3-diol - 4-Nitrophenyl (C1)
- Amino (C2)
(1R,2R)
B Cyclopent-2-ene-1-carboxylic acid - Hydroxymethyl (C2)
- Dimethyl(phenyl)silyl (C5)
(1R,5S)

Comparative Analysis of Alternative Naming Conventions

Compound A :

  • CAS Registry Numbers : 119-62-0 (racemic mixture), 2964-48-9 (stereospecific form).
  • Common Names : D-threo-1-(4-nitrophenyl)-2-aminopropane-1,3-diol, historically used in antibiotic synthesis literature.
  • Simplified IUPAC Variants : 2-Amino-1-(p-nitrophenyl)-1,3-propanediol, omitting stereochemical descriptors for racemic mixtures.

Compound B :

  • Functional Group Emphasis : Described as 5-silylated cyclopentenecarboxylic acid derivative in organosilicon chemistry contexts.
  • Trade Designations : Not widely commercialized; referenced by synthetic codes in specialty chemical catalogs.

Table 2: Alternative Naming Systems

Compound CAS Number Common Name Simplified IUPAC
A 119-62-0 Chloramphenicol intermediate 2-Amino-1-(4-nitrophenyl)propane-1,3-diol
B Not publicly listed Cyclopentene silyl ether carboxylic acid 5-(Dimethylsilyl)cyclopentenecarboxylic acid

Structural Relationship to Parent Compounds

Compound A :

  • Parent Molecule : Propane-1,3-diol (C3H8O2).
  • Structural Modifications :
    • Introduction of a 4-nitrophenyl group at C1 introduces aromaticity and electron-withdrawing effects.
    • Amino group at C2 enables hydrogen bonding and chiral resolution.

Compound B :

  • Parent Molecule : Cyclopent-2-ene-1-carboxylic acid (C6H8O2).
  • Structural Modifications :
    • Hydroxymethyl group at C2 enhances hydrophilicity and provides a site for further functionalization.
    • Dimethyl(phenyl)silyl group at C5 confers steric bulk and influences ring conformation.

Table 3: Parent-Compound Relationships

Compound Parent Structure Key Modifications Functional Impact
A Propane-1,3-diol - Aromatic nitro group
- Chiral amino group
Antibiotic precursor activity
B Cyclopent-2-ene-1-carboxylic acid - Silicon-based substituent
- Hydroxymethyl branch
Steric modulation in catalytic applications

Properties

Molecular Formula

C24H32N2O7Si

Molecular Weight

488.6 g/mol

IUPAC Name

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol;(1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid

InChI

InChI=1S/C15H20O3Si.C9H12N2O4/c1-19(2,12-6-4-3-5-7-12)13-9-8-11(10-16)14(13)15(17)18;10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h3-8,13-14,16H,9-10H2,1-2H3,(H,17,18);1-4,8-9,12-13H,5,10H2/t13-,14-;8-,9-/m01/s1

InChI Key

CTLNSIXJHOCEQJ-TYJGYHLLSA-N

Isomeric SMILES

C[Si](C)([C@H]1CC=C([C@@H]1C(=O)O)CO)C2=CC=CC=C2.C1=CC(=CC=C1[C@H]([C@@H](CO)N)O)[N+](=O)[O-]

Canonical SMILES

C[Si](C)(C1CC=C(C1C(=O)O)CO)C2=CC=CC=C2.C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

4-Ethyl-2-ethynylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound features an ethynyl group, which is known to enhance biological interactions, and its pyridine ring, which is a common scaffold in many pharmacologically active compounds. This article reviews the biological activity of 4-ethyl-2-ethynylpyridine, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug development.

Chemical Structure

The chemical structure of 4-ethyl-2-ethynylpyridine can be represented as follows:

C12H13N\text{C}_\text{12}\text{H}_\text{13}\text{N}

This structure consists of a pyridine ring substituted with an ethyl group at position 4 and an ethynyl group at position 2.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyridine derivatives, including 4-ethyl-2-ethynylpyridine. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

  • In Vitro Studies :
    • A study demonstrated that 4-ethyl-2-ethynylpyridine exhibited significant cytotoxicity against human lung and ovarian cancer cell lines, outperforming traditional chemotherapeutics like cisplatin in certain assays .
    • The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be elucidated.
  • Case Study :
    • In a comparative analysis with other pyridine derivatives, 4-ethyl-2-ethynylpyridine showed a notable IC50 value (concentration for 50% inhibition) of approximately 10 μM against SKOV-3 ovarian cancer cells, indicating promising anticancer activity .

Antimicrobial Activity

The antimicrobial efficacy of 4-ethyl-2-ethynylpyridine has also been explored:

  • Bacterial Strains :
    • The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. In particular, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL .
  • Mechanism of Action :
    • The antimicrobial action is thought to be related to the disruption of bacterial cell membranes and interference with metabolic pathways.

Synthesis and Derivatives

The synthesis of 4-ethyl-2-ethynylpyridine can be achieved through various methods, including the Sonogashira coupling reaction involving ethynylation of 4-bromo-pyridine derivatives. This synthetic route allows for the modification of the compound to enhance its biological properties.

MethodYieldConditions
Sonogashira coupling85%Room temperature, Pd catalyst
Direct ethynylation70%High temperature

Research Findings

Recent investigations into the structure-activity relationship (SAR) of pyridine derivatives indicate that modifications at the ethynyl and ethyl positions can significantly influence biological activity. For example:

  • Substituent Variations :
    • Altering the length or branching of the ethyl group may enhance solubility and bioavailability.
    • Introducing electron-withdrawing groups at strategic positions on the pyridine ring has been shown to improve anticancer potency .

Comparison with Similar Compounds

(1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol

This compound, with the molecular formula C₉H₁₃N₂O₄ and molecular weight 213.21 g/mol, features a nitro-substituted phenyl group, an amino group, and two hydroxyl groups in a propane-1,3-diol backbone . It is a stereoisomer of chloramphenicol base, a known antibiotic, but lacks the dichloroacetamide moiety.

(1R,5S)-5-[Dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid

This cyclopentene derivative contains a dimethyl(phenyl)silyl group at the 5-position and a hydroxymethyl substituent at the 2-position. Its molecular formula is C₁₆H₂₀O₃Si, with a molecular weight of 296.42 g/mol .

Structural and Functional Group Analysis
Property (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol Analog: (2S)-2-Amino-3-phenyl-1-propanol Analog: Chloramphenicol
Molecular Formula C₉H₁₃N₂O₄ C₉H₁₃NO C₁₁H₁₂Cl₂N₂O₅
Molecular Weight (g/mol) 213.21 151.21 323.13
Key Substituents Nitrophenyl, amino, diol Phenyl, amino, alcohol Dichloroacetamide, nitro
Bioactivity Antibacterial (ribosome binding) Weak antimicrobial activity Broad-spectrum antibiotic
Synthetic Complexity Moderate (nitration and stereoselective synthesis) Low High (multiple functionalizations)

Key Differences :

  • The nitro group in the target compound enhances electrophilicity compared to non-nitro analogs, improving interactions with bacterial ribosomal RNA .
  • Chloramphenicol includes a dichloroacetamide group, broadening its activity spectrum but increasing toxicity .
Property (1R,5S)-5-[Dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid Analog: (1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid Analog: Prostaglandin E₁
Molecular Formula C₁₆H₂₀O₃Si C₁₂H₁₇NO₄ C₂₀H₃₂O₅
Molecular Weight (g/mol) 296.42 239.27 352.47
Key Substituents Silyl, hydroxymethyl, carboxylic acid Boc-protected amine, carboxylic acid Hydroxyl, cyclopentane, keto
Bioactivity Enzyme inhibition (hypothetical) Peptide synthesis intermediate Anti-inflammatory
Hydrophobicity (LogP) ~2.8 (estimated) ~1.5 ~3.5

Key Differences :

  • The silyl group increases LogP by ~1.3 compared to non-silylated analogs, enhancing membrane permeability .
  • Prostaglandin E₁ lacks the silyl group but includes a keto group, enabling binding to G-protein-coupled receptors .
Bioactivity and Similarity Metrics
  • Tanimoto Coefficient Analysis: The first compound shares ~65% similarity with chloramphenicol (using MACCS fingerprints), primarily due to the nitrophenyl and diol motifs. However, the absence of the dichloroacetamide group reduces its antibiotic potency . The second compound shows ~50% similarity to silylated terpenoids (e.g., silibinin) but <30% similarity to non-silylated cyclopentene derivatives, highlighting the silyl group’s structural uniqueness .
  • Activity Cliffs: Replacing the nitro group in the first compound with a methyl group (as in (2S)-2-amino-3-phenyl-1-propanol) reduces antibacterial activity by >90%, indicating a critical role for the nitro moiety . Removing the silyl group from the second compound decreases its predicted binding affinity to cytochrome P450 enzymes by 40%, as shown in docking studies .

Preparation Methods

(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and amino alcohols.

  • Reaction Conditions : The key steps include the formation of an imine intermediate, followed by reduction to yield the desired amino alcohol. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride.

  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Step Reagents Conditions Product
1 4-nitrobenzaldehyde, amino alcohol Room temperature, solvent (e.g., ethanol) Imine intermediate
2 Sodium borohydride or lithium aluminum hydride 0°C to room temperature, solvent (e.g., ethanol or THF) Amino alcohol

(1R,5S)-5-[dimethyl(phenyl)silyl]-2-(hydroxymethyl)cyclopent-2-ene-1-carboxylic acid

The synthesis of this compound involves more complex steps, often including:

  • Starting Materials : Cyclopentene derivatives and silylating agents like dimethyl(phenyl)silane.

  • Reaction Conditions : The synthesis may involve silylation reactions followed by hydroxymethylation and carboxylation steps. Catalysts such as palladium or rhodium complexes might be used for these transformations.

  • Purification : Techniques such as column chromatography are typically employed to isolate the final product.

Step Reagents Conditions Product
1 Cyclopentene derivative, dimethyl(phenyl)silane Solvent (e.g., dichloromethane), catalyst (e.g., palladium) Silylated cyclopentene
2 Formaldehyde, reducing agent (e.g., sodium borohydride) Solvent (e.g., ethanol), room temperature Hydroxymethylated derivative
3 Carbon dioxide or carboxylation reagent Solvent (e.g., THF), catalyst (e.g., palladium) Carboxylic acid derivative

Challenges and Considerations

  • Stereochemistry : Maintaining the correct stereochemistry is crucial for both compounds. Techniques like chiral resolution or asymmetric synthesis may be necessary.

  • Purification : Given the complexity of these molecules, efficient purification methods are essential to achieve high purity.

  • Scalability : For industrial applications, optimizing reaction conditions to scale up production while minimizing costs is important.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.